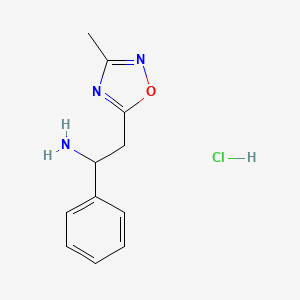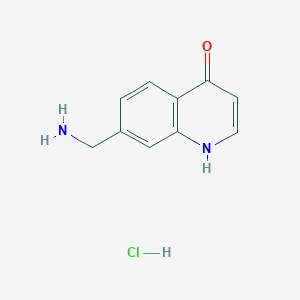![molecular formula C9H14ClN3O2 B1383072 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride CAS No. 77398-55-1](/img/structure/B1383072.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
描述
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride is a complex organic compound with a bicyclic structure containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[bicyclo[32. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core structure.
Nitration and Reduction: Nitration of the core structure followed by reduction steps to introduce nitrogen atoms.
Oxidation and Cyclization: Oxidation reactions to introduce oxygen functionalities and subsequent cyclization to form the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic routes.
化学反应分析
Types of Reactions: 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional oxygen functionalities into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can vary based on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while reduction reactions can yield amines or alcohols.
科学研究应用
Chemistry: In chemistry, 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicine, 8-Azaspiro[bicyclo[32. Its structural similarity to other biologically active compounds suggests it may have pharmacological properties.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
作用机制
The mechanism by which 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to fully understand its mechanism of action.
相似化合物的比较
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione: A closely related compound with similar structural features.
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione ethyl ester: Another derivative with an ethyl ester group.
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione methyl ester: A methyl ester derivative of the compound.
Uniqueness: 8-Azaspiro[bicyclo[32. Its ability to interact with biological targets and its use in organic synthesis make it distinct from other similar compounds.
属性
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMYKCCCUBODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


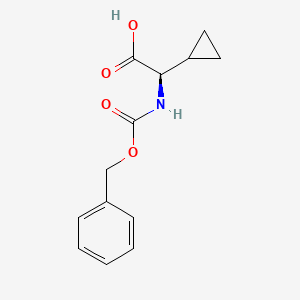
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)
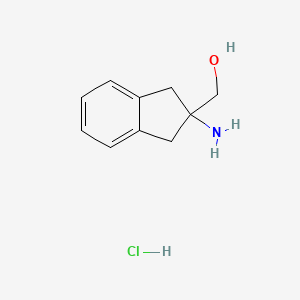

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)
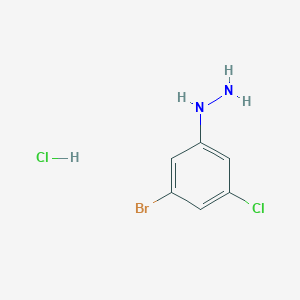
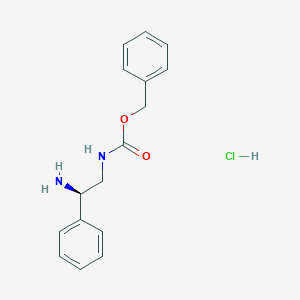
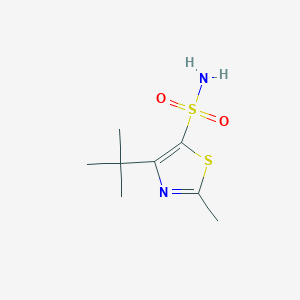
![2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1383006.png)
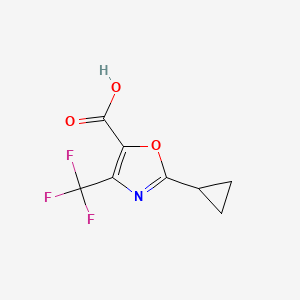

![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
